N-[5-(2-methylpropyl)-4-oxo-1,3-dioxan-5-yl]benzamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a suitable solvent such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of N-[5-(2-methylpropyl)-4-oxo-1,3-dioxan-5-yl]benzamide may involve continuous flow reactors to optimize yield and purity. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methylpropyl)-4-oxo-1,3-dioxan-5-yl]benzamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where halogens or other nucleophiles replace the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated benzamides.
Scientific Research Applications
N-[5-(2-methylpropyl)-4-oxo-1,3-dioxan-5-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor in various biochemical pathways.
Medicine: Explored for its antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[5-(2-methylpropyl)-4-oxo-1,3-dioxan-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)acetamide: Similar in structure but contains a chlorophenyl group instead of a benzamide moiety.
4-phenyl-1,3-thiazol-2-amine: Contains a thiazole ring instead of a dioxane ring.
3,4-dimethoxybenzoic acid: Similar aromatic structure but lacks the dioxane ring.
Uniqueness
N-[5-(2-methylpropyl)-4-oxo-1,3-dioxan-5-yl]benzamide is unique due to its specific combination of a dioxane ring and a benzamide moiety, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[5-(2-methylpropyl)-4-oxo-1,3-dioxan-5-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11(2)8-15(9-19-10-20-14(15)18)16-13(17)12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPYVGCXULFGJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(COCOC1=O)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370032 | |
Record name | N-[5-(2-Methylpropyl)-4-oxo-1,3-dioxan-5-yl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51127-26-5 | |
Record name | N-[5-(2-Methylpropyl)-4-oxo-1,3-dioxan-5-yl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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